molecular formula C24H24N2O2S2 B12030854 (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 609795-06-4

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12030854
CAS No.: 609795-06-4
M. Wt: 436.6 g/mol
InChI Key: GAMJZRWEKGMJHO-MRCUWXFGSA-N
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Description

The compound (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with a unique structure It contains multiple functional groups, including a thiazolidinone ring, an indolinone moiety, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the indolinone moiety: This step involves the condensation of the thiazolidinone intermediate with an indole derivative, often using a Lewis acid catalyst.

    Addition of the methylbenzyl group: The final step involves the alkylation of the intermediate with a methylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

(3Z)-1-(4-methylbenzyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can be compared with similar compounds such as:

    Thiazolidinones: These compounds share the thiazolidinone ring and have similar biological activities.

    Indolinones: Compounds with the indolinone moiety are often studied for their anticancer properties.

    Benzyl Derivatives: Compounds with benzyl groups are common in medicinal chemistry due to their ability to enhance drug-receptor interactions.

The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

609795-06-4

Molecular Formula

C24H24N2O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N2O2S2/c1-3-4-7-14-25-23(28)21(30-24(25)29)20-18-8-5-6-9-19(18)26(22(20)27)15-17-12-10-16(2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3/b21-20-

InChI Key

GAMJZRWEKGMJHO-MRCUWXFGSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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